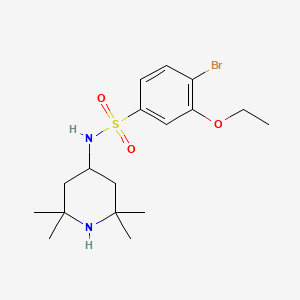
4-溴-3-乙氧基-N-(2,2,6,6-四甲基哌啶-4-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a tetramethylpiperidinyl moiety attached to a benzenesulfonamide core
科学研究应用
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
Mode of Action
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an allosteric inhibitor that prevents IKKβ activation . It binds to the inactive form of IKKβ, specifically to a potential allosteric site between the kinase domain (KD) and ubiquitin-like domain (ULD) of human IKKβ . This binding blocks the activation of IKKβ, thereby inhibiting the phosphorylation of IκBα and the transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by inhibiting the activation of IKKβ . This results in the decreased phosphorylation level of Ser177/181 on IKKβ, blocking its activation upon TNFα stimulation . The inhibition of IKKβ activation prevents the subsequent degradation of IκB proteins, thereby inhibiting the nuclear translocation of NF-κB and its transcriptional activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of IκBα phosphorylation and NF-κB transcriptional activity . This leads to the suppression of the expression of NF-κB target genes, which are involved in inflammation, immune response, cell proliferation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target, its stability, and its overall effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Ethoxylation: Addition of the ethoxy group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide linkage by reacting the intermediate with a suitable sulfonyl chloride.
Piperidinylation: Attachment of the tetramethylpiperidinyl group to the sulfonamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
相似化合物的比较
Similar Compounds
4-bromo-3-ethoxybenzenesulfonamide: Lacks the tetramethylpiperidinyl group, resulting in different reactivity and applications.
3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:
4-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the ethoxy group, leading to variations in its properties and applications.
Uniqueness
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom, ethoxy group, and tetramethylpiperidinyl moiety makes it a versatile compound for various scientific and industrial purposes.
属性
IUPAC Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYAOQGITUQVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2538636.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)
![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)
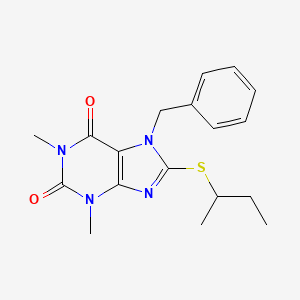
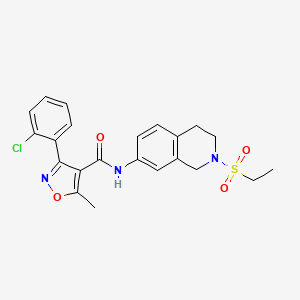
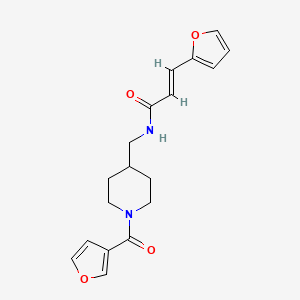
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
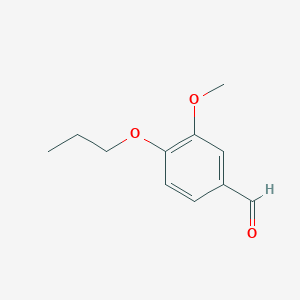
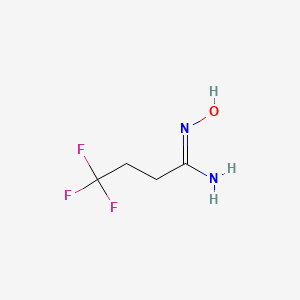
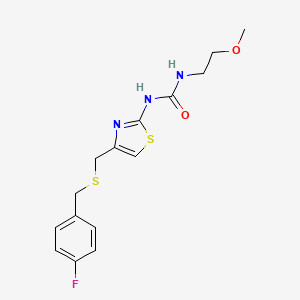
![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

